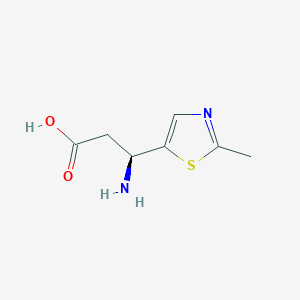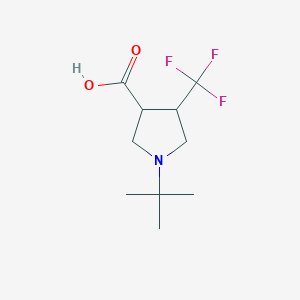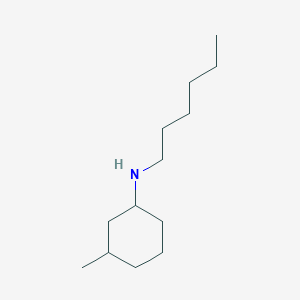
N-hexyl-3-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexyl-3-methylcyclohexan-1-amine is an organic compound with the molecular formula C13H27N It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with a hexyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-3-methylcyclohexan-1-amine typically involves the alkylation of 3-methylcyclohexanone followed by reductive amination. The process can be summarized as follows:
Alkylation: 3-methylcyclohexanone is reacted with hexyl bromide in the presence of a strong base such as sodium hydride to form N-hexyl-3-methylcyclohexanone.
Reductive Amination: The resulting ketone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium borohydride or hydrogen in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the reductive amination step.
Chemical Reactions Analysis
Types of Reactions
N-hexyl-3-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-hexyl-3-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-hexyl-3-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-hexylcyclohexan-1-amine: Similar structure but lacks the methyl group on the cyclohexane ring.
3-methylcyclohexan-1-amine: Similar structure but lacks the hexyl group.
N-hexyl-2-methylcyclohexan-1-amine: Similar structure but with the methyl group in a different position.
Uniqueness
N-hexyl-3-methylcyclohexan-1-amine is unique due to the specific positioning of the hexyl and methyl groups on the cyclohexane ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-hexyl-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-3-4-5-6-10-14-13-9-7-8-12(2)11-13/h12-14H,3-11H2,1-2H3 |
InChI Key |
AYMRTJGPCFVUGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1CCCC(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


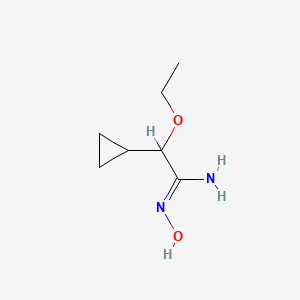
![1-[(1-Phenylpropyl)amino]propan-2-ol](/img/structure/B13285021.png)
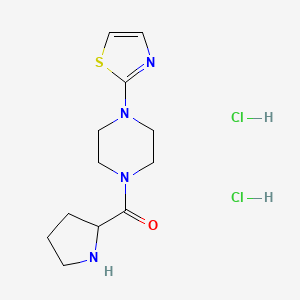

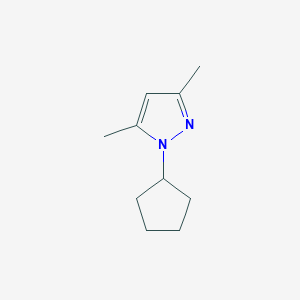
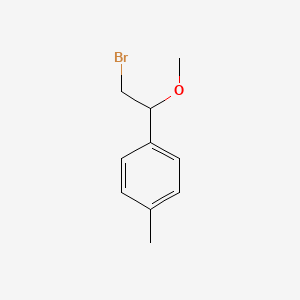
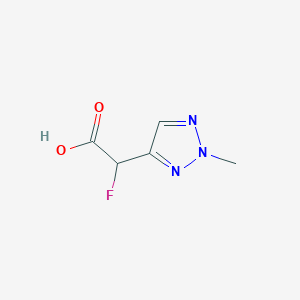
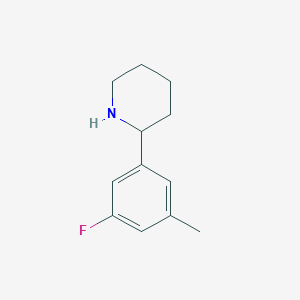

![1-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13285066.png)
![4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine](/img/structure/B13285072.png)
![2-Methyl-N-[(4-methylmorpholin-2-yl)methyl]oxolan-3-amine](/img/structure/B13285079.png)
